molecular formula C13H8F2O2 B575291 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole CAS No. 177551-64-3

2,2-Difluoro-5-phenyl-benzo[1,3]dioxole

Cat. No.: B575291
CAS No.: 177551-64-3
M. Wt: 234.202
InChI Key: ZNEFBGJJNFZLIY-UHFFFAOYSA-N
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Description

2,2-Difluoro-5-phenyl-benzo[1,3]dioxole is a chemical compound with the molecular formula C13H8F2O2 and a molecular weight of 234.198 g/mol . This compound is characterized by the presence of two fluorine atoms and a phenyl group attached to a benzo[1,3]dioxole core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole typically involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride . This reaction proceeds under specific conditions to ensure the substitution of chlorine atoms with fluorine atoms, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,2-Difluoro-5-phenyl-benzo[1,3]dioxole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: The phenyl group allows for coupling reactions with other aromatic compounds, forming more complex structures.

Common reagents used in these reactions include potassium fluoride, hydrogen fluoride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Difluoro-5-phenyl-benzo[1,3]dioxole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole involves its interaction with molecular targets through its fluorine and phenyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

2,2-Difluoro-5-phenyl-benzo[1,3]dioxole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of fluorine and phenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2-difluoro-5-phenyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-13(15)16-11-7-6-10(8-12(11)17-13)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEFBGJJNFZLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(O3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654249
Record name 2,2-Difluoro-5-phenyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177551-64-3
Record name 2,2-Difluoro-5-phenyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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